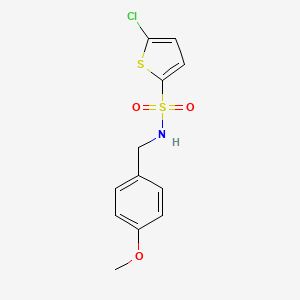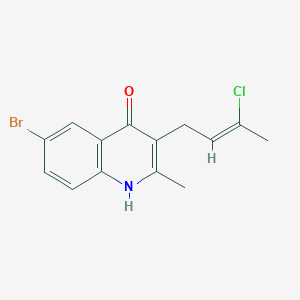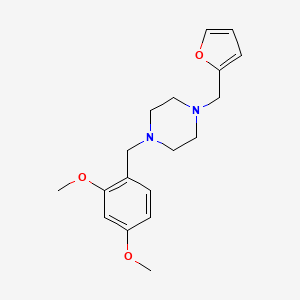
5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-715 and is a selective inhibitor of MAP kinase kinase 7 (MKK7), which is a key regulator of the JNK signaling pathway.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide involves its selective inhibition of MKK7, which is a key regulator of the JNK signaling pathway. This pathway is involved in various cellular processes, such as apoptosis, inflammation, and stress response. By inhibiting MKK7, 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide can modulate the JNK signaling pathway and thereby regulate various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide have been extensively studied. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, it has been studied for its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide in lab experiments is its selectivity for MKK7, which allows for the specific modulation of the JNK signaling pathway. However, one limitation is that its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide. One direction is to further investigate its potential use in the treatment of various diseases, such as rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-methoxybenzylamine in the presence of a base. This reaction results in the formation of the intermediate 5-chloro-N-(4-methoxybenzyl)thiophene-2-sulfonamide, which is then treated with a reducing agent to produce the final product, 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide.
Scientific Research Applications
5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been studied for its potential use in the treatment of various diseases, such as rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.
properties
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c1-17-10-4-2-9(3-5-10)8-14-19(15,16)12-7-6-11(13)18-12/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZOOASIXNGQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5849523.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)



![5,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5849563.png)
![{2-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5849572.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5849583.png)


![3-[(4-bromo-3-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849629.png)